
(2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid, also known as APDC, is a synthetic compound that has gained attention in the field of neuroscience due to its ability to modulate the activity of glutamate receptors. APDC is a derivative of the naturally occurring amino acid proline, and its structure is similar to that of the neurotransmitter glutamate.
Wirkmechanismus
The exact mechanism of action of (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid is not fully understood, but it is thought to involve the activation of the mGluR4 receptor. This activation leads to a cascade of intracellular signaling events that ultimately result in changes in neuronal activity. (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has been shown to reduce the release of glutamate, which can help to prevent excitotoxicity in the brain. Additionally, (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has been shown to increase the activity of potassium channels, which can help to regulate neuronal excitability.
Biochemical and Physiological Effects:
(2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has a variety of biochemical and physiological effects in the brain. As mentioned above, (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has been shown to reduce the release of glutamate and increase the activity of potassium channels. Additionally, (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has also been shown to have analgesic effects, and has been studied for its potential use in the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid in lab experiments is its selectivity for the mGluR4 receptor. This allows researchers to specifically target this receptor and study its effects on neuronal activity. Additionally, (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that modulate glutamate receptor activity. However, one limitation of using (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid in lab experiments is its relatively low potency. This can make it difficult to achieve significant effects on neuronal activity at lower concentrations.
Zukünftige Richtungen
There are several future directions for research on (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, there is interest in studying the effects of (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid on other glutamate receptors, and in developing more potent derivatives of the compound. Finally, there is interest in studying the effects of (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid on neuronal activity in different regions of the brain, and in different animal models of neurological disease.
Synthesemethoden
(2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid can be synthesized using a two-step process. The first step involves the reaction of proline with diethyl ethoxymethylenemalonate to form the intermediate compound, ethyl 2-(ethoxycarbonylmethyl)-3-oxopropionate. In the second step, the intermediate is reacted with ammonia to form (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid. The overall yield of this synthesis method is around 40%.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has been extensively studied in the field of neuroscience due to its ability to modulate the activity of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its activity is tightly regulated by a variety of receptors. (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has been shown to selectively activate the mGluR4 receptor, which is a subtype of metabotropic glutamate receptor. Activation of this receptor has been shown to have a variety of effects on neuronal activity, including reducing the release of glutamate and increasing the activity of potassium channels.
Eigenschaften
CAS-Nummer |
171336-80-4 |
|---|---|
Produktname |
(2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid |
Molekularformel |
C6H10N2O4 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
(2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m0/s1 |
InChI-Schlüssel |
XZFMJVJDSYRWDQ-DZSWIPIPSA-N |
Isomerische SMILES |
C1[C@H](NC[C@@]1(C(=O)O)N)C(=O)O |
SMILES |
C1C(NCC1(C(=O)O)N)C(=O)O |
Kanonische SMILES |
C1C(NCC1(C(=O)O)N)C(=O)O |
Synonyme |
2,4-Pyrrolidinedicarboxylicacid,4-amino-,(2S-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



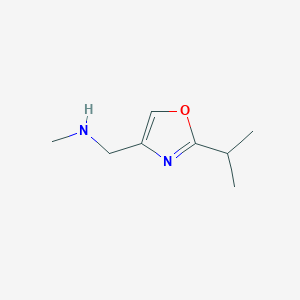
![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)

![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)

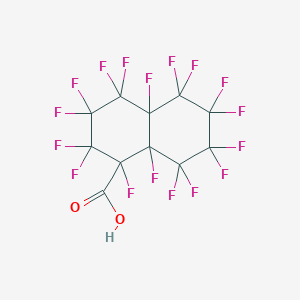

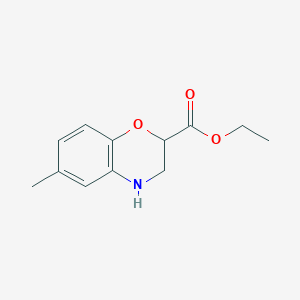

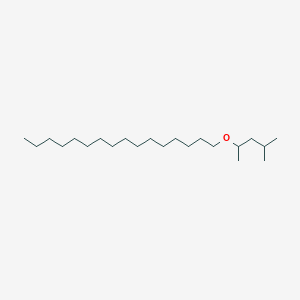
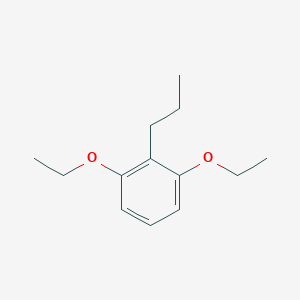
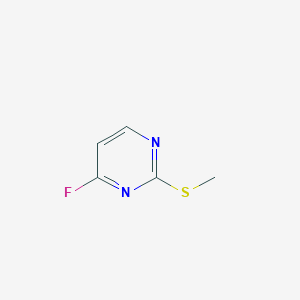
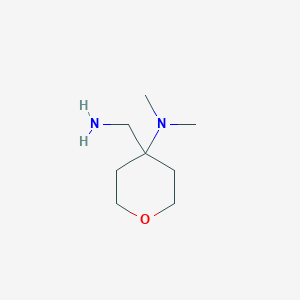
![3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B60460.png)